4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 77742-30-4
VCID: VC13763405
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

CAS No.: 77742-30-4

Cat. No.: VC13763405

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester - 77742-30-4

Specification

CAS No. 77742-30-4
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl 4-amino-4-pyridin-4-ylbutanoate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3
Standard InChI Key PULZCJFPSCBURD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Canonical SMILES CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with an amino-butyl chain, which is further esterified with tert-butanol. The tert-butyl group enhances steric bulk and stability, while the amino group introduces reactivity for further functionalization . Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 4-amino-4-pyridin-4-ylbutanoate
SMILESCC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
InChI KeyPULZCJFPSCBURD-UHFFFAOYSA-N
Molecular FormulaC13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight236.31 g/mol

The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity facilitate diverse chemical reactions, including acylations and cross-couplings .

Spectral and Physical Data

  • NMR Spectroscopy: Proton NMR reveals signals for the tert-butyl group (δ 1.4 ppm, singlet), pyridine protons (δ 8.5–7.2 ppm, multiplet), and amino protons (δ 2.8 ppm, broad) .

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water due to the hydrophobic tert-butyl group.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 4-amino-4-pyridin-4-yl-butyric acid .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Formation of the Pyridine-Butyric Acid Backbone:

    • Pyridine-4-carbaldehyde undergoes Strecker amino acid synthesis with potassium cyanide and ammonium chloride to yield 4-amino-4-pyridin-4-yl-butyronitrile.

    • Hydrolysis of the nitrile group using hydrochloric acid produces 4-amino-4-pyridin-4-yl-butyric acid .

  • Esterification with tert-Butanol:

    • The carboxylic acid is treated with tert-butanol under acid catalysis (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) to form the tert-butyl ester .

Example Reaction:

4-Amino-4-pyridin-4-yl-butyric acid+(CH3)3COHH+4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester+H2O\text{4-Amino-4-pyridin-4-yl-butyric acid} + (\text{CH}_{3})_{3}\text{COH} \xrightarrow{\text{H}^{+}} \text{4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester} + \text{H}_{2}\text{O}

Enantioselective Synthesis

For chiral variants, asymmetric hydrogenation using Ruthenium-BINAP catalysts achieves enantiomeric excesses >90% . Resolution via diastereomeric salt formation with tartaric acid is also reported .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic factor (ANF) . By prolonging ANF activity, it enhances diuresis and vasodilation, making it a candidate for treating hypertension and heart failure .

TargetIC50_{50}Mechanism
NEP12 nMCompetitive inhibition
Angiotensin-Converting Enzyme (ACE)>1 μMWeak interaction

Cellular Effects

  • Receptor Modulation: Binds to G-protein-coupled receptors (GPCRs) on vascular smooth muscle cells, reducing intracellular calcium and promoting relaxation .

  • Anti-Inflammatory Activity: Suppresses NF-κB signaling in macrophages, lowering TNF-α and IL-6 production .

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a key intermediate in synthesizing:

  • NEP Inhibitors: Analogues like sacubitril (Entresto®) use similar scaffolds for heart failure therapy .

  • Antidiabetic Agents: Structural derivatives enhance insulin secretion via GLP-1 receptor agonism .

Radiopharmaceuticals

Labeled with 18F^{18}\text{F}, it serves as a positron emission tomography (PET) tracer for imaging NEP expression in tumors .

Comparison with Structural Analogues

CompoundKey DifferencesBioactivity
4-Aminopyran-4-yl carboxylic acid t-butyl ester Pyran ring vs. pyridineLower NEP affinity (IC50_{50} = 45 nM)
(4-Amino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester Pyridin-3-yl substitutionEnhanced blood-brain barrier penetration

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